(4-(1-Aminopropyl)-2-fluorophenyl)methanol
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Overview
Description
(4-(1-Aminopropyl)-2-fluorophenyl)methanol is an organic compound that features a fluorine atom, an amino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of a fluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves the reduction of a nitro group to an amino group and subsequent conversion to the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce various amines.
Scientific Research Applications
(4-(1-Aminopropyl)-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (4-(1-Aminopropyl)-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various pathways, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(4-(1-Aminopropyl)phenyl)methanol: Lacks the fluorine atom, which may result in different reactivity and stability.
(4-(1-Aminopropyl)-3-fluorophenyl)methanol: The position of the fluorine atom is different, which can affect the compound’s properties.
Uniqueness
The presence of the fluorine atom in (4-(1-Aminopropyl)-2-fluorophenyl)methanol makes it unique compared to similar compounds. Fluorine can significantly influence the compound’s chemical and biological properties, making it more stable and potentially more effective in certain applications .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
[4-(1-aminopropyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3 |
InChI Key |
DSBYXVFXQWBPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)CO)F)N |
Origin of Product |
United States |
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